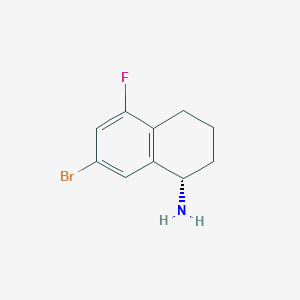

(S)-7-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Description

(S)-7-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (C₁₀H₁₁BrFN, MW 244.11) is a chiral amine featuring a tetrahydronaphthalene backbone with bromine and fluorine substituents at positions 7 and 5, respectively. Its stereochemistry at the C1 position (S-configuration) and dual halogenation distinguish it from related compounds.

Properties

Molecular Formula |

C10H11BrFN |

|---|---|

Molecular Weight |

244.10 g/mol |

IUPAC Name |

(1S)-7-bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C10H11BrFN/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m0/s1 |

InChI Key |

DXCMAVWSJDIAKV-JTQLQIEISA-N |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C(=CC(=C2)Br)F)N |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC(=C2)Br)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a naphthalene derivative, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, where the bromine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-7-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-7-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Halogenation Patterns

Key Differences :

- Bromine Position: (S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1259674-78-6): Bromine at position 6 instead of 7. This positional isomer may exhibit altered steric and electronic interactions in biological systems .

- 5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CID 16244331): Contains only fluorine at position 5, highlighting bromine’s role in enhancing lipophilicity and halogen bonding .

Table 1: Substituent Comparison

| Compound Name | Substituents (Positions) | Molecular Weight | Key Feature |

|---|---|---|---|

| Target Compound (S)-7-Br-5-F-THN-1-amine | Br (7), F (5) | 244.11 | Dual halogenation, S-configuration |

| (S)-6-Br-5-F-THN-1-amine | Br (6), F (5) | 244.11 | Positional isomer |

| 7-Br-5-F-THN-1-ol | Br (7), F (5), -OH | 259.08 | Hydroxyl functional group |

| (S)-7-Br-THN-1-amine | Br (7) | 226.11 | No fluorine substituent |

Stereochemical Variations

- (R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 794507-89-4): The R-enantiomer shows distinct binding affinities in chiral environments, as demonstrated in enantioselective catalytic studies .

- (R)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS N/A): Fluorine at position 5 with R-configuration; stereochemistry impacts receptor interactions in pharmacological contexts .

Table 2: Stereochemical Impact on Physicochemical Properties

Functional Group Modifications

- Hydrochloride Salts :

- 5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CID 16244331): Enhanced water solubility due to salt formation, critical for pharmaceutical formulations .

- (S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1466449-95-5): Demonstrates how halogen type (F vs. Br) affects toxicity profiles (H315, H319 hazards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.